molecular formula C24H17Cl2N3O3 B12881377 Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate

Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate

Cat. No.: B12881377
M. Wt: 466.3 g/mol
InChI Key: CSLVKWLBXNGUBA-UHFFFAOYSA-N
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Description

Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate is a complex organic compound with a quinoline backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of multiple functional groups, such as chloro, ureido, and carboxylate, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate typically involves multiple stepsThe ureido group is then added through a reaction with diphenylurea, and finally, the carboxylate ester is formed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dechlorinated quinoline derivatives .

Mechanism of Action

The mechanism of action of Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA, disrupting its function. The chloro groups enhance the compound’s reactivity, allowing it to form covalent bonds with target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various chemical and biological applications .

Properties

Molecular Formula

C24H17Cl2N3O3

Molecular Weight

466.3 g/mol

IUPAC Name

methyl 5,7-dichloro-4-(diphenylcarbamoylamino)quinoline-2-carboxylate

InChI

InChI=1S/C24H17Cl2N3O3/c1-32-23(30)21-14-20(22-18(26)12-15(25)13-19(22)27-21)28-24(31)29(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3,(H,27,28,31)

InChI Key

CSLVKWLBXNGUBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C(=C1)NC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C(=CC(=C2)Cl)Cl

Origin of Product

United States

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